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Compound of Interest

Compound Name: Sumanirole

Cat. No.: B131212 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Sumanirole, chemically known as (R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-

ij]quinolin-2(1H)-one, is a potent and highly selective full agonist of the dopamine D2 receptor.

[1] Developed initially for the potential treatment of Parkinson's disease and restless leg

syndrome, it has become an invaluable tool in neuroscience research for elucidating D2

receptor-mediated signaling pathways.[1] This document provides a comprehensive overview

of the synthesis of Sumanirole, its detailed chemical structure, and its mechanism of action,

presenting quantitative data and experimental methodologies in a structured format for

scientific and drug development applications.

Chemical Structure
Sumanirole possesses a rigid tricyclic core structure, which contributes to its high selectivity

for the D2 receptor. The key structural features include an imidazoquinolinone backbone with a

chiral center at the C5 position, bearing a methylamino group. The (R)-enantiomer is the

pharmacologically active form.

IUPAC Name: (R)-5,6-Dihydro-5-(methylamino)-4H-imidazo[4,5,1-ij]quinolin-2(1H)-one[1]

Chemical Formula: C₁₁H₁₃N₃O[1]
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Molar Mass: 203.245 g·mol⁻¹[1]

Identifier Value

CAS Number 179386-43-7

PubChem CID 9818479

ChEMBL ID CHEMBL419792

SMILES CN[C@@H]1Cc2cccc3[nH]c(=O)n(C1)c23

InChI

InChI=1S/C11H13N3O/c1-12-8-5-7-3-2-4-9-

10(7)14(6-8)11(15)13-9/h2-4,8,12H,5-6H2,1H3,

(H,13,15)/t8-/m1/s1

Stereochemistry Absolute (R)

Synthesis of Sumanirole
Several synthetic routes for Sumanirole have been developed. One of the most practical and

scalable approaches involves the construction of the tricyclic skeleton from 8-hydroxyquinoline,

followed by the introduction of the chiral amine side chain.

Key Synthetic Approach: A Practical Synthesis
A notable synthesis strategy focuses on the elaboration of an 8-hydroxyquinoline starting

material to form a key tricyclic intermediate. This intermediate is then converted to a 1,2-amino

alcohol. A crucial step involves the formation of an aziridine from this amino alcohol, which is

subsequently opened via a dissolving metal reduction to yield the desired methylamino group

with the correct stereochemistry. The final step involves the removal of any protecting groups to

afford Sumanirole.

Another documented approach utilizes D-phenylalanine as the chiral starting material,

employing sequential oxidative cyclization to construct the core structure. A further method

describes the diastereoselective epoxidation of a chiral 1,2-dihydroisoquinoline derivative as a

key step.
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Experimental Protocol: Illustrative Aziridine Ring
Opening
The following is a generalized protocol based on the described synthetic strategies involving an

aziridine intermediate:

Aziridine Formation: The precursor 1,2-amino alcohol is treated with a suitable reagent, such

as methanesulfonyl chloride in the presence of a base (e.g., triethylamine), to form the

corresponding mesylate. Subsequent intramolecular cyclization affords the aziridine.

Dissolving Metal Reduction: The formed aziridine is subjected to a dissolving metal

reduction. A typical procedure involves dissolving the aziridine in a mixture of liquid ammonia

and an alcohol (e.g., ethanol) and then adding small pieces of sodium metal until a persistent

blue color is observed.

Work-up and Purification: The reaction is quenched by the addition of a proton source (e.g.,

ammonium chloride). After evaporation of the ammonia, the residue is partitioned between

an organic solvent and water. The organic layer is dried and concentrated. The crude

product is then purified by column chromatography or recrystallization to yield Sumanirole.

Mechanism of Action and Signaling Pathway
Sumanirole functions as a highly selective full agonist at the dopamine D2 receptor. Dopamine

receptors are G protein-coupled receptors (GPCRs), and the D2-like receptor family (D2, D3,

and D4) couple to Gαi/o proteins.

Upon binding of Sumanirole to the D2 receptor, the Gαi/o subunit is activated. This activation

leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular

concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of

downstream effectors such as protein kinase A (PKA), ultimately influencing gene transcription

and cellular function. Additionally, the βγ-subunits of the G protein can modulate the activity of

other signaling pathways, including ion channels.
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Caption: Sumanirole-mediated D2 receptor signaling pathway.

Quantitative Data
The following tables summarize the binding affinity and functional potency of Sumanirole at

various dopamine receptor subtypes.

Table 1: Receptor Binding Affinity (Ki, nM)

Receptor Ki (nM) Selectivity vs. D2 Reference

D2 9.0 -

D3 1940 >200-fold

D4 >2190 >243-fold

D1 >7140 >793-fold

Table 2: Functional Potency (EC50, nM)

Assay Cell Line EC50 (nM) Reference

Inhibition of forskolin-

stimulated cAMP

accumulation

CHO cells expressing

human recombinant

D2A receptors

17

Various cell-based

assays
- 17 - 75
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Experimental Workflow: Synthesis and
Characterization
The overall workflow for the synthesis and characterization of Sumanirole is depicted below.
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Caption: General workflow for the synthesis and characterization of Sumanirole.

Conclusion
Sumanirole remains a cornerstone research tool for investigating the intricacies of the

dopaminergic system, particularly the roles of the D2 receptor. Its well-defined chemical

structure and synthesis, coupled with its high selectivity and potent agonism, provide a solid

foundation for its use in pharmacological studies. The detailed information presented in this

guide is intended to support researchers and drug development professionals in their

endeavors to further understand and potentially leverage D2 receptor modulation for

therapeutic benefit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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